molecular formula C11H14BrNO B174502 N-T-Butyl 2-bromobenzamide CAS No. 168265-57-4

N-T-Butyl 2-bromobenzamide

Cat. No. B174502
M. Wt: 256.14 g/mol
InChI Key: TVNDQPPEFATMSD-UHFFFAOYSA-N
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Description

N-T-Butyl 2-bromobenzamide is a chemical compound with the molecular formula C₁₁H₁₄BrNO . It is a type of heterocyclic organic compound . It is also known by other names such as 2-bromo-N-tert-butylbenzamide .


Molecular Structure Analysis

The molecular structure of N-T-Butyl 2-bromobenzamide consists of 11 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The canonical SMILES representation is CC©©NC(=O)C1=CC=CC=C1Br .


Physical And Chemical Properties Analysis

N-T-Butyl 2-bromobenzamide has a molecular weight of 256.1 . Other physical and chemical properties such as boiling point or density are not specified in the search results.

Scientific Research Applications

Palladium-Catalysed Direct Arylations

N-T-Butyl 2-bromobenzamide has been employed in palladium-catalysed direct arylations of heteroarene C-H bonds. This process has been effective in producing C5-arylated heteroarenes in good yields using a low loading of Pd(OAc)2 catalyst. Such direct arylation methodologies open pathways for creating complex organic structures efficiently (Chen, Bruneau, Dixneuf, & Doucet, 2013).

Synthesis of Benzisothiazol-3(2H)-one Derivatives

N-T-Butyl 2-bromobenzamide has been used in a copper-catalyzed reaction with potassium thiocyanate (KSCN) in water, leading to a concise approach to synthesize various benzisothiazol-3(2H)-one derivatives. This process signifies a significant advancement in the synthesis of these compounds, showcasing the versatility of N-T-Butyl 2-bromobenzamide in organic synthesis (Wang, Chen, Deng, & Xi, 2012).

Synthesis of Quinazolinones

N-T-Butyl 2-bromobenzamide is also crucial in the synthesis of quinazolinones. A novel Cu(I)-catalyzed domino strategy has been developed for this synthesis, involving a one-pot protocol and employing 2-bromobenzamide with various substrates. This method demonstrates the compound's role in facilitating complex reactions and creating biologically relevant heterocycles (Upadhyaya, Thakur, Shukla, & Tripathi, 2016).

Crystal Structure Analysis

The crystal structure of various derivatives of N-T-Butyl 2-bromobenzamide, such as N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, has been examined, showing distinct crystalline polymorphs. This analysis is critical in understanding the molecular configuration and interactions of these compounds, highlighting their potential in material science and pharmaceutical applications (Yasuoka, Kasai, & Kakudo, 1969).

Safety And Hazards

N-T-Butyl 2-bromobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

2-bromo-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDQPPEFATMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352262
Record name N-T-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-T-Butyl 2-bromobenzamide

CAS RN

168265-57-4
Record name N-T-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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